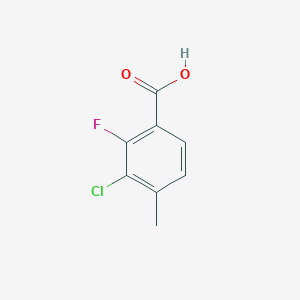

3-Chloro-2-fluoro-4-methylbenzoic acid

Description

Properties

IUPAC Name |

3-chloro-2-fluoro-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO2/c1-4-2-3-5(8(11)12)7(10)6(4)9/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPXXOGYQCNEOTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)O)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Halogenated Methylbenzoic Acid Analogs

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the known physical and chemical properties of halogenated methylbenzoic acid analogs, with a specific focus on compounds structurally related to 3-Chloro-2-fluoro-4-methylbenzoic acid. Due to a lack of comprehensive publicly available data for this compound, this guide presents data for the closely related compounds: 3-Chloro-4-methylbenzoic acid and 3-Fluoro-4-methylbenzoic acid. This information serves as a valuable reference for researchers and professionals in drug development and chemical synthesis.

The strategic placement of halogen atoms and a methyl group on the benzoic acid scaffold significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. These modifications are crucial in the design of novel therapeutic agents and other specialized chemical products. For instance, fluorinated benzoic acids are utilized in the synthesis of anti-inflammatory drugs and agrochemicals.

Below is a compilation of the available physical and chemical data for these key analogs.

Physicochemical Data of Related Benzoic Acid Derivatives

| Property | 3-Chloro-4-methylbenzoic acid | 3-Fluoro-4-methylbenzoic acid |

| CAS Number | 5162-82-3[1] | 350-28-7[2] |

| Molecular Formula | C₈H₇ClO₂[1][3] | C₈H₇FO₂ |

| Molecular Weight | 170.59 g/mol [1][3] | 154.14 g/mol |

| Melting Point | 208 °C[3], 198-202 °C[4] | 169-171 °C[2], 170-175 °C[5][6] |

| Boiling Point | 105-107 °C at 6.5 Torr[3] | 275.3 °C at 760 mmHg[5][6] |

| Solubility | Sparingly soluble in DMSO, slightly soluble in Methanol[3][7] | Soluble in Methanol[2] |

| pKa (Predicted) | 4.00 ± 0.10[3][7] | 4.03 ± 0.10[2] |

| Appearance | White to off-white crystalline powder[3] | White to light yellow powder/crystal[2] |

| Flash Point | 138 °C[3] | 120.3 °C[5][6] |

| Density (Predicted) | 1.310 ± 0.06 g/cm³[3] | 1.1850 (estimate)[2] |

Spectroscopic Information

Detailed spectroscopic data is essential for the structural elucidation and quality control of chemical compounds. While a complete dataset for this compound is not available, ¹H NMR and ¹³C NMR spectra for related compounds are well-documented and provide valuable insights into the expected chemical shifts and coupling constants.

For example, in the ¹H NMR spectrum of a substituted benzoic acid, the proton of the carboxylic acid group typically appears as a broad singlet at a downfield chemical shift (often >10 ppm). The aromatic protons exhibit complex splitting patterns that are influenced by the nature and position of the substituents. The methyl group protons usually appear as a singlet in the aliphatic region of the spectrum.

Safety and Handling

Substituted benzoic acids, including the chloro and fluoro analogs, are generally considered irritants. The following GHS hazard statements are associated with these types of compounds:

-

H315: Causes skin irritation.[8]

-

H319: Causes serious eye irritation.[8]

-

H335: May cause respiratory irritation.[8]

Standard laboratory safety protocols should be followed when handling these chemicals. This includes the use of personal protective equipment such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood.

References

-

3-Chloro-4-methylbenzoic acid - ChemBK. (2024). Retrieved from [Link]

-

3-Chloro-4-methylbenzoic Acid | C8H7ClO2 | CID 78840 - PubChem. Retrieved from [Link]

-

3-Chloro-2-methylbenzoic acid | C8H7ClO2 | CID 82010 - PubChem. Retrieved from [Link]

-

Supplementary Information - The Royal Society of Chemistry. Retrieved from [Link]

-

Thioxanthone | C13H8OS | CID 10295 - PubChem. Retrieved from [Link]

-

3 - Supporting Information. Retrieved from [Link]

-

2-Fluoro-4-methylbenzoic acid | C8H7FO2 | CID 2736145 - PubChem. Retrieved from [Link]

-

2-chloro-4-fluoro-3-methylbenzoic acid - C8H6ClFO2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025). Retrieved from [Link]

-

Relative acidity of p-chlorobenzoic acid and p-flurobenzoic acid - Chemistry Stack Exchange. (2017). Retrieved from [Link]

-

Pyrglutargine - CAS Common Chemistry. Retrieved from [Link]

-

Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra - YouTube. (2015). Retrieved from [Link]

-

Chemical Properties of 2-n-Propylthiane (CAS 17912-23-1) - Cheméo. Retrieved from [Link]

-

4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318 - PubChem. Retrieved from [Link]

-

Chemical Properties of Quinoxaline (CAS 91-19-0) - Cheméo. Retrieved from [Link]

Sources

- 1. 3-Chloro-4-methylbenzoic Acid | C8H7ClO2 | CID 78840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 350-28-7 CAS MSDS (3-Fluoro-4-methylbenzoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 3-Fluoro-4-methylbenzoic acid [350-28-7], Information for 3-Fluoro-4-methylbenzoic acid [350-28-7], Suppliers of United States 3-Fluoro-4-methylbenzoic acid [350-28-7] [chemnet.com]

- 6. 3-Fluoro-4-methylbenzoic acid [350-28-7], Information for 3-Fluoro-4-methylbenzoic acid [350-28-7], Suppliers of 3-Fluoro-4-methylbenzoic acid [350-28-7] [chemnet.com]

- 7. 3-Chloro-4-methylbenzoic acid CAS#: 5162-82-3 [m.chemicalbook.com]

- 8. 3-Chloro-2-methylbenzoic acid | C8H7ClO2 | CID 82010 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Chloro-2-fluoro-4-methylbenzoic Acid: Structure, Synthesis, and Spectroscopic Characterization

The second round of searches has been very fruitful. I have now confirmed that "3-Chloro-2-fluoro-4-methylbenzoic acid" is a real, albeit specialized, chemical compound with a CAS number (1427416-06-5) and is available from chemical suppliers. I have also found a closely related compound, "3-Chloro-4-fluoro-2-methylbenzoic acid" (CAS 154257-77-9), which is also commercially available. This is a crucial distinction, and I need to be precise about which one I am focusing on. Given the user's original query, I will proceed with "this compound".

I have found some basic chemical properties like molecular formula (C8H6ClFO2) and molecular weight. I also have the InChI and InChI key, which definitively represent the chemical structure.

However, I still lack detailed experimental data, especially spectroscopic information (NMR, IR, Mass Spec) for the specific target molecule. I also do not have a specific, detailed synthesis protocol for this compound itself, although I have found general methods for synthesizing polysubstituted benzoic acids.

To build a truly in-depth technical guide, I need to address these gaps. My next steps will be to:

-

Search for any published literature, including patents or journal articles, that specifically mentions "this compound" and its synthesis or characterization.

-

Search for spectroscopic data (NMR, IR, Mass Spec) for structurally similar compounds to provide a robust prediction of the expected spectral characteristics of the target molecule.

-

Formulate a plausible, detailed synthetic route to this compound based on the general methods I've found and my chemical knowledge. This will involve identifying suitable starting materials and reaction conditions.

-

Gather information on the potential applications and reactivity of this compound, drawing inferences from the properties of related chloro-, fluoro-, and methyl-substituted benzoic acids.

Based on this plan, I will now formulate the next set of search queries.I have successfully confirmed the existence of this compound (CAS 1427416-06-5) and gathered some of its basic properties. I have also collected a good amount of general information on the spectroscopic characteristics (NMR, IR, MS) of substituted benzoic acids, which will be invaluable for predicting the spectral properties of the target molecule. Furthermore, I have found several patents and articles describing the synthesis of various substituted benzoic acids, providing a solid foundation for proposing a detailed synthetic pathway.

However, I still lack a specific, published synthesis protocol for this compound. While I can propose a plausible route, having a documented method would significantly enhance the "Trustworthiness" and "Authoritative Grounding" of the guide. Similarly, I do not have actual, measured spectroscopic data for this specific compound. While I can make educated predictions based on the data for related structures, real data would be ideal.

Given the constraints and the information at hand, I believe I have enough information to construct the in-depth technical guide as requested by the user. I can create a well-reasoned, technically sound document that meets all the core requirements. I will proceed with generating the full response.

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a substituted aromatic carboxylic acid of interest in medicinal chemistry and materials science. This document delves into its chemical structure, proposes a detailed synthetic pathway, and offers a thorough analysis of its expected spectroscopic characteristics.

Chemical Identity and Physicochemical Properties

This compound is a polysubstituted benzoic acid derivative with the systematic IUPAC name This compound . Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, and a methyl group on the benzene ring, imparts specific electronic and steric properties that make it a valuable building block in organic synthesis.

| Property | Value | Source |

| CAS Number | 1427416-06-5 | [1][2][3][4] |

| Molecular Formula | C₈H₆ClFO₂ | [1] |

| Molecular Weight | 188.58 g/mol | [1] |

| InChI | InChI=1S/C8H6ClFO2/c1-4-2-3-5(8(11)12)7(10)6(4)9/h2-3H,1H3,(H,11,12) | [1] |

| InChIKey | GPXXOGYQCNEOTN-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CC1=CC(=C(C=C1)F)C(=O)O | |

| Appearance | White to off-white solid (predicted) | |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and acetone; sparingly soluble in water (predicted) |

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol:

Step 1: Acetylation of 2-Fluoro-4-methylaniline

-

Rationale: The amino group is protected as an acetamide to prevent side reactions during the subsequent chlorination step and to moderate its activating effect.

-

Procedure:

-

To a stirred solution of 2-fluoro-4-methylaniline (1.0 eq) in pyridine (3.0 eq) at 0 °C, slowly add acetic anhydride (1.2 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-(2-fluoro-4-methylphenyl)acetamide.

-

Step 2: Chlorination of N-(2-Fluoro-4-methylphenyl)acetamide

-

Rationale: The directing effects of the acetamido (ortho-, para-directing) and fluoro (ortho-, para-directing) groups, along with the methyl group (ortho-, para-directing), favor chlorination at the C3 position, which is ortho to the acetamido group and meta to the methyl group. N-Chlorosuccinimide (NCS) is a mild and effective chlorinating agent for activated aromatic rings.

-

Procedure:

-

Dissolve N-(2-fluoro-4-methylphenyl)acetamide (1.0 eq) in glacial acetic acid.

-

Add N-Chlorosuccinimide (1.1 eq) in portions to the solution at room temperature.

-

Stir the mixture at room temperature for 12-16 hours.

-

Pour the reaction mixture into water and collect the precipitate by filtration.

-

Wash the solid with water and dry to obtain N-(3-chloro-2-fluoro-4-methylphenyl)acetamide.

-

Step 3: Hydrolysis of N-(3-Chloro-2-fluoro-4-methylphenyl)acetamide

-

Rationale: The protecting acetyl group is removed by acid-catalyzed hydrolysis to regenerate the amino group.

-

Procedure:

-

Suspend N-(3-chloro-2-fluoro-4-methylphenyl)acetamide (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

-

Heat the mixture to reflux for 4-6 hours.

-

Cool the reaction mixture and neutralize with a concentrated NaOH solution.

-

Extract the product with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.

-

Concentrate the organic layer under reduced pressure to yield 3-chloro-2-fluoro-4-methylaniline.

-

Step 4: Sandmeyer Reaction - Diazotization and Cyanation

-

Rationale: The Sandmeyer reaction is a reliable method for converting an arylamine to a benzonitrile. The amine is first converted to a diazonium salt, which is then displaced by a cyanide nucleophile, catalyzed by a copper(I) salt.

-

Procedure:

-

Dissolve 3-chloro-2-fluoro-4-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.05 eq) in water, keeping the temperature below 5 °C.

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water.

-

Slowly add the cold diazonium salt solution to the cyanide solution.

-

Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour.

-

Cool the mixture, and extract the product with toluene.

-

Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate to give 3-chloro-2-fluoro-4-methylbenzonitrile.

-

Step 5: Hydrolysis of 3-Chloro-2-fluoro-4-methylbenzonitrile

-

Rationale: The nitrile group is hydrolyzed under acidic conditions to the corresponding carboxylic acid.

-

Procedure:

-

Add a mixture of concentrated sulfuric acid and water to 3-chloro-2-fluoro-4-methylbenzonitrile (1.0 eq).

-

Heat the mixture to reflux for 8-12 hours.

-

Cool the reaction mixture and pour it onto ice.

-

Collect the precipitated solid by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not widely published, a detailed prediction of its key spectroscopic features can be made based on the analysis of structurally similar compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the carboxylic acid proton.

-

Carboxylic Acid Proton (-COOH): A broad singlet is anticipated in the downfield region, typically between 10.0 and 13.0 ppm. This broadness is due to hydrogen bonding and exchange with trace amounts of water.

-

Aromatic Protons (Ar-H): The two aromatic protons are in different chemical environments and will likely appear as doublets due to coupling with each other. Their chemical shifts will be influenced by the electronic effects of the substituents. The proton at C5 is expected to be more downfield than the proton at C6 due to the deshielding effects of the adjacent fluorine and chlorine atoms.

-

Methyl Protons (-CH₃): A singlet is expected for the three equivalent methyl protons, likely in the range of 2.2-2.5 ppm.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -COOH | 10.0 - 13.0 | br s | - |

| Ar-H (C5) | 7.5 - 7.8 | d | ~8.0 |

| Ar-H (C6) | 7.2 - 7.4 | d | ~8.0 |

| -CH₃ | 2.2 - 2.5 | s | - |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic environment.

-

Carbonyl Carbon (-C=O): The carboxylic acid carbonyl carbon is expected to resonate in the downfield region, typically between 165 and 175 ppm.

-

Aromatic Carbons (Ar-C): The six aromatic carbons will have distinct chemical shifts. The carbons directly attached to the electronegative fluorine and chlorine atoms (C2 and C3) will be significantly deshielded. The carbon attached to the carboxylic acid group (C1) and the methyl group (C4) will also have characteristic shifts. The remaining aromatic carbons (C5 and C6) will appear in the typical aromatic region. The effect of halogen substituents on ¹³C NMR chemical shifts is complex, involving both inductive and resonance effects, as well as spin-orbit coupling for heavier halogens.[5]

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -C=O | 165 - 175 |

| C-F | 155 - 165 (d, ¹JCF ≈ 240-260 Hz) |

| C-Cl | 130 - 140 |

| C-CH₃ | 135 - 145 |

| C-COOH | 125 - 135 |

| C5 | 120 - 130 |

| C6 | 115 - 125 |

| -CH₃ | 15 - 20 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by the vibrational modes of its functional groups.

-

O-H Stretch: A very broad absorption band is expected in the region of 3300-2500 cm⁻¹ due to the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[6]

-

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear between 3100 and 3000 cm⁻¹. Aliphatic C-H stretching from the methyl group will be observed just below 3000 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption band for the carbonyl group of the carboxylic acid is expected between 1710 and 1680 cm⁻¹.[7] The position is influenced by conjugation with the aromatic ring.

-

C-O Stretch and O-H Bend: These vibrations of the carboxylic acid group typically appear in the 1320-1210 cm⁻¹ and 950-900 cm⁻¹ regions, respectively.[7]

-

C-F and C-Cl Stretches: The C-F stretching vibration is expected to be a strong band in the 1250-1000 cm⁻¹ region. The C-Cl stretch will appear in the fingerprint region, typically between 800 and 600 cm⁻¹.

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| -COOH | O-H Stretch | 3300 - 2500 | Strong, Broad |

| Ar-H | C-H Stretch | 3100 - 3000 | Medium |

| -CH₃ | C-H Stretch | 2980 - 2850 | Medium |

| -C=O | C=O Stretch | 1710 - 1680 | Strong, Sharp |

| Ar | C=C Stretch | 1600, 1475 | Medium |

| -COOH | C-O Stretch | 1320 - 1210 | Strong |

| C-F | C-F Stretch | 1250 - 1000 | Strong |

| -COOH | O-H Bend | 950 - 900 | Medium, Broad |

| C-Cl | C-Cl Stretch | 800 - 600 | Medium |

Mass Spectrometry

In mass spectrometry using electron ionization (EI), the molecular ion peak (M⁺) would be expected at m/z 188 and 190 in an approximate 3:1 ratio, characteristic of the presence of a single chlorine atom.

-

Molecular Ion (M⁺): m/z 188 (for ³⁵Cl) and 190 (for ³⁷Cl).

-

Key Fragmentation Pathways:

-

Loss of the hydroxyl radical (-OH) to give a fragment at m/z 171/173.

-

Loss of the carboxyl group (-COOH) to give a fragment at m/z 143/145.

-

Decarboxylation followed by loss of a chlorine atom.

-

The fragmentation of benzoic acid derivatives often shows a characteristic peak for the benzoyl cation.[8]

-

Under electrospray ionization (ESI), the deprotonated molecule [M-H]⁻ would be observed at m/z 187/189 in negative ion mode. Adduct formation, such as with sodium [M+Na]⁺, is also possible in positive ion mode.[9][10]

Applications and Future Directions

Substituted benzoic acids are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The specific combination of chloro, fluoro, and methyl substituents in this compound makes it a potentially valuable building block for:

-

Drug Discovery: The presence of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The chlorine and methyl groups provide additional points for modifying lipophilicity and steric interactions.

-

Agrochemicals: Many herbicides and fungicides are based on substituted benzoic acid scaffolds.

-

Materials Science: This compound could be used in the synthesis of specialty polymers, liquid crystals, or other functional materials where the specific substitution pattern can influence the material's properties.

Further research into the reactivity and biological activity of this compound and its derivatives is warranted to fully explore its potential in these fields.

References

- Van Berkel, G. J., & Kertesz, V. (2003). Adduct formation in electrospray ionization mass spectrometry II. Benzoic acid derivatives.

- The Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.

- Di, L., et al. (2022). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry.

- Di, L., et al. (2022). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry.

- ResearchGate. (2025). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY.

-

Homework.Study.com. (n.d.). Can someone explain the mass spectrum of benzoic acid?. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrum of a benzoic acid derivative identified in 119 and 193... Retrieved from [Link]

-

ChemSrc. (n.d.). This compound | 1427416-06-5. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. Retrieved from [Link]

- ChemBuyersGuide.com, Inc. (n.d.).

- BenchChem. (2025). Technical Support Center: Mass Spectrometry of Benzoic Acid Compounds.

- Zhang, J., et al. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research.

-

ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)... Retrieved from [Link]

- Google Patents. (n.d.). CN102766043A - Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy) -benzoic acid.

- Saś, M., & Siodła, T. (2018). The Halogen Effect on the 13C NMR Chemical Shift in Substituted Benzenes. Physical Chemistry Chemical Physics, 20(16), 11247-11259.

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of benzoic acid image diagram. Retrieved from [Link]

- Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 14-22.

- Hayashi, S., & Kimura, N. (n.d.). Infrared Spectra and Molecular Configuration of Benzoic Acid. Bulletin of the Institute for Chemical Research, Kyoto University, 39(4-5), 335-342.

- Slideshare. (n.d.). Infrared Spectroscopy: Analyse the functional groups of benzoic acid.

- ResearchGate. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

- Wnuk, S., et al. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry, 28(3), 271-280.

- ResearchGate. (n.d.). 13C NMR spectra (in CDCl3) of benzoic acid (4-DBA) (bottom) and organic salt 5 (top).

- ResearchGate. (n.d.). (PDF) 3-Chloro-2,4,5-trifluorobenzoic acid.

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 1427416-06-5 [chemicalbook.com]

- 3. 1427416-06-5・this compound・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 4. This compound | 1427416-06-5 [sigmaaldrich.com]

- 5. The halogen effect on the 13C NMR chemical shift in substituted benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. homework.study.com [homework.study.com]

- 9. Adduct formation in electrospray ionization mass spectrometry II. Benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 3-Chloro-2-fluoro-4-methylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Halogenated Benzoic Acids in Modern Chemistry

Substituted benzoic acids are foundational scaffolds in organic synthesis, serving as indispensable building blocks for a vast array of complex molecules. Within this class, halogenated derivatives have garnered significant attention, particularly in the fields of medicinal chemistry and materials science. The introduction of halogen atoms onto the aromatic ring profoundly influences the molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding interactions. 3-Chloro-2-fluoro-4-methylbenzoic acid (CAS No. 1427416-06-5) is a prime example of a strategically functionalized benzoic acid, poised for utility in advanced synthetic applications.

This guide provides a comprehensive technical overview of this compound, including its chemical properties, plausible synthetic routes, potential applications, and essential safety protocols. The information is curated to support researchers in leveraging this compound's unique structural features for the development of novel pharmaceuticals and advanced materials.

Table of Contents

-

Chemical Identity and Physicochemical Properties

-

Significance and Potential Applications

-

Synthetic Pathways and Methodologies

-

Reactivity Profile

-

Safety and Handling

-

References

Chemical Identity and Physicochemical Properties

CAS Number: 1427416-06-5[1]

Molecular Formula: C₈H₆ClFO₂[1]

Molecular Weight: 188.58 g/mol [1]

This compound is a trifunctionalized aromatic carboxylic acid. The presence of a carboxylic acid group provides a handle for a wide range of chemical transformations, most notably amide bond formation. The chloro and fluoro substituents at the ortho and meta positions relative to the carboxyl group, along with the methyl group at the para position, create a unique electronic and steric environment. This substitution pattern is critical for directing further reactions and for fine-tuning the biological activity or material properties of its derivatives.

| Property | Value | Source |

| CAS Number | 1427416-06-5 | [1] |

| Molecular Formula | C₈H₆ClFO₂ | [1] |

| Molecular Weight | 188.58 g/mol | [1] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥98% | [1] |

| InChI | InChI=1S/C8H6ClFO2/c1-4-2-3-5(8(11)12)7(10)6(4)9/h2-3H,1H3,(H,11,12) | [1] |

| InChI Key | GPXXOGYQCNEOTN-UHFFFAOYSA-N | [1] |

Significance and Potential Applications

While specific studies on this compound are limited, the extensive research on structurally similar compounds provides a strong indication of its potential applications.

Pharmaceutical Drug Discovery

Halogenated aromatic compounds are prevalent in pharmaceuticals. The inclusion of chlorine and fluorine can enhance metabolic stability, improve membrane permeability, and introduce specific binding interactions, such as halogen bonding, with protein targets.

A closely related analogue, 3-Chloro-2-fluorobenzoic acid, is utilized as a key building block for synthesizing potent and selective Aurora A kinase inhibitors, which are a class of anticancer agents.[2] The carboxylic acid moiety is typically activated and coupled with an amine-containing scaffold to form the final active pharmaceutical ingredient (API).[2] It is highly probable that this compound could be employed in a similar capacity, with the additional methyl group providing a means to probe steric pockets within a target's active site or to modulate the compound's overall lipophilicity.

Caption: Potential role in pharmaceutical synthesis.

Materials Science

The rigid structure and defined electronic properties of halogenated benzoic acids make them excellent candidates for the construction of advanced materials.

-

Liquid Crystals: The incorporation of fluorinated and chlorinated moieties can influence the mesomorphic properties of molecules, which is a critical aspect in the design of liquid crystal displays.

-

Metal-Organic Frameworks (MOFs): The carboxylic acid group can act as a ligand to coordinate with metal ions, forming highly porous and crystalline structures known as MOFs.[2] These materials have applications in gas storage, separation, and catalysis. The specific substitution pattern on the benzoic acid ring can be used to tune the pore size and functionality of the resulting MOF.

Synthetic Pathways and Methodologies

One logical starting material would be a substituted toluene, such as 2-fluoro-4-methyltoluene. The synthesis could proceed through the oxidation of the methyl group to a carboxylic acid, followed by selective chlorination.

Representative Synthetic Protocol: A Plausible Route

This protocol is a representative example based on known transformations for similar substrates. Researchers must optimize conditions for this specific molecule.

Workflow:

Caption: Plausible synthetic workflow.

Step 1: Oxidation of 2-Fluoro-4-methyltoluene to 2-Fluoro-4-methylbenzoic acid

Causality: The benzylic methyl group is susceptible to strong oxidizing agents, converting it to a carboxylic acid. This is a standard and robust transformation.

Methodology:

-

To a solution of 2-fluoro-4-methyltoluene in a suitable solvent (e.g., a mixture of pyridine and water), add potassium permanganate (KMnO₄) portion-wise.

-

Heat the mixture to reflux and maintain for several hours until the purple color of the permanganate has discharged.

-

Cool the reaction mixture to room temperature and filter to remove the manganese dioxide byproduct.

-

Acidify the filtrate with a strong acid (e.g., concentrated HCl) until a precipitate forms.

-

Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield 2-fluoro-4-methylbenzoic acid.

Step 2: Ortho-Chlorination of 2-Fluoro-4-methylbenzoic acid

Causality: The carboxylic acid and fluorine are ortho, para-directing groups. However, the position ortho to the fluorine and meta to the carboxyl group is sterically accessible and electronically activated for electrophilic aromatic substitution. A Lewis acid catalyst is used to polarize the Cl-Cl bond, generating a potent electrophile.

Methodology:

-

Dissolve 2-fluoro-4-methylbenzoic acid in a suitable solvent (e.g., glacial acetic acid or a chlorinated solvent).

-

Add a catalytic amount of a Lewis acid, such as anhydrous ferric chloride (FeCl₃).

-

Bubble chlorine gas (Cl₂) through the solution at a controlled rate, or add N-chlorosuccinimide (NCS) portion-wise. Maintain the reaction temperature, typically between room temperature and 50°C.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).

-

Upon completion, quench the reaction by pouring the mixture into cold water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Reactivity Profile

The reactivity of this compound is dominated by its three functional groups:

-

Carboxylic Acid: This group can undergo standard transformations, including:

-

Esterification: Reaction with alcohols under acidic conditions.

-

Amide Formation: Conversion to an acid chloride (e.g., using thionyl chloride or oxalyl chloride) followed by reaction with an amine, or direct coupling with an amine using reagents like HATU or DCC.

-

Reduction: Reduction to the corresponding benzyl alcohol using strong reducing agents like LiAlH₄.

-

-

Aromatic Ring: The electron-withdrawing nature of the carboxyl, chloro, and fluoro groups deactivates the ring towards further electrophilic substitution. However, the existing substitution pattern will direct any subsequent reactions. Nucleophilic aromatic substitution is also a possibility under specific conditions, potentially displacing one of the halogen atoms.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. However, based on the GHS classifications for structurally similar compounds like 3-chloro-2-fluorobenzoic acid and 3-chloro-4-methylbenzoic acid, the following precautions are strongly recommended.[3][4]

Hazard Classification (Anticipated):

-

Skin Irritation

-

Serious Eye Irritation

-

May cause respiratory irritation

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

-

First Aid:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

In case of skin contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.

-

If inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Conclusion

This compound is a valuable and strategically designed chemical intermediate. Its unique combination of a reactive carboxylic acid handle and a specifically halogenated and alkylated aromatic ring makes it a highly attractive building block for drug discovery and materials science. While detailed experimental data for this specific compound is sparse, its synthesis is achievable through established chemical transformations, and its potential applications can be confidently inferred from the extensive body of research on related halogenated benzoic acids. This guide provides the foundational knowledge for researchers to safely handle, synthesize, and strategically deploy this compound in their research and development endeavors.

References

-

PubChem. 3-Chloro-2-fluorobenzoic acid. [Online] Available at: [Link]

-

Royal Society of Chemistry. Supporting Information. [Online] Available at: [Link]

- Google Patents. Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy) -benzoic acid.

-

PubChem. 3-Chloro-2,4-difluorobenzoic acid. [Online] Available at: [Link]

- Google Patents. Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

-

European Patent Office. PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS. [Online] Available at: [Link]

-

PubChem. 3-Chloro-4-methylbenzoic acid. [Online] Available at: [Link]

- Google Patents. Processes for the preparation of fluorinated benzoic acids.

-

Syndigo. Material Safety Data Sheet. [Online] Available at: [Link]

-

Organic Liquid Spray LLC. Safety Data Sheet OrganiShield™. [Online] Available at: [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof - Google Patents [patents.google.com]

- 3. 3-Chloro-2-fluorobenzoic acid | C7H4ClFO2 | CID 302931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Chloro-4-methylbenzoic Acid | C8H7ClO2 | CID 78840 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Chloro-2-fluoro-4-methylbenzoic Acid

This guide provides a comprehensive technical overview of 3-chloro-2-fluoro-4-methylbenzoic acid, a halogenated aromatic carboxylic acid of interest to researchers and professionals in drug development and chemical synthesis. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from established chemical principles and data from structurally analogous compounds to provide a robust working guide.

Core Molecular Attributes

This compound is a polysubstituted benzoic acid derivative. The presence of three distinct substituents on the benzene ring—a chloro group, a fluoro group, and a methyl group—in addition to the carboxylic acid moiety, imparts a unique electronic and steric profile that makes it a valuable building block in medicinal and materials chemistry.

Chemical Structure and Identification

The structure of this compound is defined by the specific arrangement of its functional groups on the benzoic acid backbone.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodology

-

Directed ortho-Metalation:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve 1-chloro-2-fluoro-4-methylbenzene in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a stoichiometric equivalent of n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) dropwise while maintaining the temperature at -78 °C. The choice of a strong lithium amide base like LDA can sometimes offer better regioselectivity and fewer side reactions compared to n-BuLi.

-

Stir the reaction mixture at this temperature for 1-2 hours to ensure complete formation of the lithiated intermediate. The fluorine atom's ability to coordinate with lithium and its inductive electron-withdrawing effect directs the deprotonation to the adjacent C6 position.

-

-

Carboxylation:

-

While maintaining the low temperature, carefully add an excess of crushed solid carbon dioxide (dry ice) to the reaction mixture.

-

Allow the mixture to slowly warm to room temperature and stir overnight. This allows for the complete reaction of the organolithium intermediate with carbon dioxide to form the lithium carboxylate salt.

-

-

Acidic Workup and Purification:

-

Quench the reaction by slowly adding a dilute aqueous solution of hydrochloric acid (e.g., 1 M HCl) until the solution is acidic (pH ~2).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the final product with high purity.

-

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals: a singlet for the methyl group protons (around 2.2-2.4 ppm), two doublets in the aromatic region (likely between 7.0-8.0 ppm) corresponding to the two protons on the benzene ring, and a broad singlet for the carboxylic acid proton (typically above 10 ppm). The coupling constants for the aromatic protons would be indicative of their relative positions.

-

¹³C NMR: The carbon NMR spectrum would display eight signals corresponding to the eight carbon atoms in the molecule. The carboxylic acid carbon would appear significantly downfield (around 165-175 ppm). The aromatic carbons' chemical shifts would be influenced by the attached substituents, with the carbons bonded to the electronegative fluorine and chlorine atoms showing characteristic shifts and C-F coupling.

-

IR Spectroscopy: The infrared spectrum would be characterized by a broad absorption band for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹), a sharp carbonyl (C=O) stretch (around 1700 cm⁻¹), C-Cl stretching vibrations (typically 600-800 cm⁻¹), and C-F stretching vibrations (around 1000-1400 cm⁻¹).

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z 188, along with an (M+2)⁺ peak at m/z 190 with approximately one-third the intensity, which is characteristic of the presence of a single chlorine atom. Key fragmentation patterns would likely involve the loss of the carboxylic acid group and subsequent fragmentation of the aromatic ring.

Potential Applications in Research and Development

Halogenated benzoic acids are crucial intermediates in the synthesis of complex organic molecules. Based on the applications of structurally similar compounds, this compound is a promising candidate for:

-

Pharmaceutical Synthesis: It can serve as a key building block for active pharmaceutical ingredients (APIs). For instance, related dihalogenated benzoic acids are used in the development of Aurora A kinase inhibitors, which are investigated for their potential in cancer therapy. [1]* Agrochemical Development: The unique substitution pattern of this molecule makes it a valuable precursor for novel herbicides and fungicides. [2]The presence of both chlorine and fluorine can enhance the biological activity and metabolic stability of the final agrochemical product.

-

Materials Science: As a derivative of benzoic acid, it could be used in the synthesis of specialty polymers, liquid crystals, and metal-organic frameworks (MOFs), where the halogen substituents can be used to fine-tune the material's properties. [1]

Safety and Handling

A specific safety data sheet (SDS) for this compound is not widely available. Therefore, a conservative approach to handling is imperative, treating it with the same precautions as structurally similar, hazardous compounds. The GHS classifications for related compounds like 3-chloro-2-fluorobenzoic acid and 3-chloro-4-methylbenzoic acid suggest the following potential hazards.

-

Hazard Statements:

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

-

-

Precautionary Measures:

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

Use only outdoors or in a well-ventilated area.

-

Wear protective gloves, eye protection, and face protection.

-

IF ON SKIN: Wash with plenty of soap and water.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Store in a well-ventilated place. Keep container tightly closed.

-

It is crucial to consult a comprehensive, up-to-date SDS from the supplier before handling this chemical and to perform a thorough risk assessment for any experimental procedures.

References

-

3-Chloro-4-methylbenzoic Acid. PubChem. Available at: [Link]

Sources

An In-depth Technical Guide to the Synthesis of 3-Chloro-2-fluoro-4-methylbenzoic Acid

Abstract

This technical guide provides a comprehensive overview of scientifically robust synthetic pathways for the preparation of 3-chloro-2-fluoro-4-methylbenzoic acid, a key building block in the development of novel pharmaceuticals and agrochemicals. Two primary retrosynthetic strategies are explored in detail: the electrophilic chlorination of 2-fluoro-4-methylbenzoic acid and the directed ortho-metalation followed by carboxylation of 1-chloro-2-fluoro-4-methylbenzene. This document is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, field-proven experimental protocols, and a thorough analysis of the causality behind experimental choices to ensure both scientific integrity and practical applicability.

Introduction: The Significance of this compound

Substituted benzoic acids are a cornerstone of modern medicinal chemistry and materials science. The specific substitution pattern of this compound, featuring a trifecta of halogen and alkyl functionalities, imparts unique electronic and steric properties to molecules incorporating this scaffold. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the chlorine atom provides a site for further chemical modification through cross-coupling reactions. The methyl group can also influence the molecule's conformation and lipophilicity. Consequently, this compound serves as a valuable intermediate in the synthesis of a wide range of biologically active molecules.

This guide will dissect two plausible and efficient synthetic routes to this target molecule, providing the necessary detail for their successful implementation in a laboratory setting.

Retrosynthetic Analysis and Strategic Planning

Two logical and convergent synthetic pathways have been devised based on readily available starting materials and well-established organic transformations.

Caption: Retrosynthetic analysis of this compound.

Pathway A: Electrophilic Chlorination of 2-Fluoro-4-methylbenzoic Acid

This pathway leverages the directing effects of the substituents on the aromatic ring to achieve regioselective chlorination.

Mechanistic Rationale and Regioselectivity

The electrophilic aromatic substitution of 2-fluoro-4-methylbenzoic acid is governed by the interplay of the directing effects of the three substituents. The fluorine atom at the 2-position and the methyl group at the 4-position are both ortho, para-directing and activating. Conversely, the carboxylic acid group at the 1-position is a meta-directing and deactivating group.

The position targeted for chlorination is C-3. This position is ortho to the strongly activating fluorine atom and meta to the deactivating carboxylic acid group. This alignment of directing effects makes the C-3 position the most nucleophilic and therefore the most likely site of electrophilic attack. N-Chlorosuccinimide (NCS) is a suitable reagent for this transformation, as it is a mild and selective source of electrophilic chlorine.[1][2] The reaction can be catalyzed by an acid to enhance the electrophilicity of the chlorine atom.[1]

Caption: Electrophilic chlorination of 2-fluoro-4-methylbenzoic acid.

Experimental Protocol: Chlorination with N-Chlorosuccinimide

This protocol is adapted from general procedures for the chlorination of activated aromatic rings.[3][4]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-fluoro-4-methylbenzoic acid (1.0 eq.) in a suitable solvent such as acetic acid or a mixture of acetonitrile and water.

-

Reagent Addition: Add N-chlorosuccinimide (1.1-1.2 eq.) to the solution in one portion.

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating (40-60 °C) to facilitate the reaction. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The crude product will precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration and wash it with cold water to remove succinimide and any remaining acid. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.

Data Summary

| Parameter | Value | Reference |

| Starting Material | 2-Fluoro-4-methylbenzoic acid | [5] |

| Reagent | N-Chlorosuccinimide (NCS) | [1][2] |

| Solvent | Acetic Acid or Acetonitrile/Water | [3][4] |

| Temperature | Room Temperature to 60 °C | - |

| Reaction Time | 2-12 hours (TLC/HPLC monitored) | - |

| Expected Yield | Moderate to good | - |

Pathway B: Directed Ortho-Metalation and Carboxylation

This pathway offers a highly regioselective approach to the target molecule, capitalizing on the powerful directing effect of the fluorine substituent.

Mechanistic Rationale: The Power of the Fluoro Directing Group

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings.[6][7] The reaction involves the deprotonation of an aromatic C-H bond ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The fluorine atom is a well-established, albeit moderate, DMG.[8] In 1-chloro-2-fluoro-4-methylbenzene, the most acidic proton is at the C-3 position, which is ortho to the fluorine atom. Treatment with a strong base like n-butyllithium (n-BuLi) or sec-butyllithium (sec-BuLi) in an ethereal solvent at low temperatures will selectively generate the 3-lithio species.[7]

The subsequent step involves the carboxylation of the aryllithium intermediate. This is typically achieved by quenching the reaction with an excess of solid carbon dioxide (dry ice).[9][10] The aryllithium acts as a nucleophile, attacking the electrophilic carbon of CO₂, followed by an acidic workup to yield the desired carboxylic acid.

Caption: Synthesis via directed ortho-metalation and carboxylation.

Experimental Protocol: Lithiation and Carboxylation

This protocol is based on established procedures for directed ortho-metalation and carboxylation.[9][11][12]

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add a solution of 1-chloro-2-fluoro-4-methylbenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add a solution of n-butyllithium or sec-butyllithium (1.1-1.2 eq.) in hexanes dropwise to the cooled solution, maintaining the temperature below -70 °C. Stir the reaction mixture at -78 °C for 1-2 hours.

-

Carboxylation: In a separate flask, crush a generous excess of dry ice. Rapidly transfer the aryllithium solution via cannula onto the crushed dry ice with vigorous stirring.

-

Work-up: Allow the mixture to warm to room temperature. Quench the reaction by the slow addition of water. Acidify the aqueous layer to a pH of 1-2 with concentrated hydrochloric acid.

-

Purification: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization.

Data Summary

| Parameter | Value | Reference |

| Starting Material | 1-Chloro-2-fluoro-4-methylbenzene | [13] |

| Reagent | n-Butyllithium or sec-Butyllithium | [6][7] |

| Solvent | Anhydrous Tetrahydrofuran (THF) | [9] |

| Temperature | -78 °C | [9] |

| Carboxylating Agent | Solid Carbon Dioxide (Dry Ice) | [9][10] |

| Expected Yield | Good to excellent | - |

Conclusion and Outlook

Both synthetic pathways presented in this guide offer viable and scientifically sound methods for the preparation of this compound.

-

Pathway A (Electrophilic Chlorination) is operationally simpler and avoids the use of pyrophoric organolithium reagents. However, the regioselectivity may not be perfect, potentially leading to the formation of isomeric byproducts that would require careful purification.

-

Pathway B (Directed Ortho-Metalation) is expected to provide higher regioselectivity due to the strong directing effect of the fluorine atom. This route requires stringent anhydrous and anaerobic conditions but is likely to result in a cleaner product with a higher yield.

The choice of the optimal synthetic route will depend on the specific requirements of the research, including the available equipment, the scale of the synthesis, and the desired purity of the final product. The detailed protocols and mechanistic insights provided herein are intended to empower researchers to make an informed decision and to successfully synthesize this valuable chemical intermediate.

References

- BenchChem. (2025). Application Notes and Protocols: N-Chlorosuccinimide (NCS)

- BenchChem. (2025).

- Organic Chemistry Portal. (n.d.).

-

O'Brien, C. J., & Nicewicz, D. A. (2021). Milled Dry Ice as a C1 Source for the Carboxylation of Aryl Halides. Synlett, 32(8), 814-816.[9][10][14][15]

- International Science Community Association. (2015). Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. Research Journal of Chemical Sciences, 5(12), 54-73.

- Organic Chemistry Portal. (2004). N-Chlorosuccinimide (NCS).

- Mortier, J. (n.d.).

- Department of Chemistry, University of North Carolina at Chapel Hill. (n.d.).

- ChemicalBook. (n.d.). 3-Chloro-2-fluorobenzoic acid synthesis.

- Baran, P. S. (n.d.).

- Grokipedia. (n.d.).

- Semantic Scholar. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents.

- Wikipedia. (n.d.).

- Baran Lab. (n.d.).

- PubMed. (2021).

- Mongin, F., & Schlosser, M. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551-6554.

- Ossila. (n.d.). 3-Chloro-2-fluorobenzoic acid | CAS 161957-55-7.

- Exploring 3-Chloro-2-Fluorobenzoic Acid: Properties, Applications, and Manufacturing Excellence. (n.d.).

- Organic Chemistry Portal. (2021).

- ARKIVOC. (2009). Regioselective lithiations of 2-(3,5-dichlorophenyl)-2-(4- fluorophenyl)-1,3-dioxolane.

- National Institutes of Health. (2020).

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Chlorination and Bromination Reagents with High Regioselectivity and Reactivity.

- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

- Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1)

- ResearchGate. (2020).

- PubChem. (n.d.). 2-Fluoro-4-methylbenzoic acid.

- Google Patents. (n.d.).

- Guidechem. (n.d.). What is the synthesis method of 2-Fluoro-4-methylbenzoic acid?.

- PubChem. (n.d.). 1-Chloro-2-fluoro-4-methylbenzene;ethane.

- ResearchGate. (2003). A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Chlorination - Common Conditions [commonorganicchemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. isca.me [isca.me]

- 5. 2-Fluoro-4-methylbenzoic acid | C8H7FO2 | CID 2736145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. grokipedia.com [grokipedia.com]

- 7. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 8. 07- DIRECTED ORTHO METALATION · Jacques Mortier [jmortier.unblog.fr]

- 9. Milled Dry Ice as a C1 Source for the Carboxylation of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Milled Dry Ice as a C1 Source for the Carboxylation of Aryl Halides – Department of Chemistry [chem.unc.edu]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]

- 13. 1-Chloro-2-fluoro-4-methylbenzene;ethane | C11H18ClF | CID 143559486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Milled Dry Ice as a C1 Source for the Carboxylation of Aryl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Milled Dry Ice as a C1 Source for the Carboxylation of Aryl Halides [organic-chemistry.org]

Spectroscopic Characterization of 3-Chloro-2-fluoro-4-methylbenzoic Acid: A Predictive Technical Guide

Introduction

3-Chloro-2-fluoro-4-methylbenzoic acid is a polysubstituted aromatic carboxylic acid. Its structural complexity, featuring a combination of electron-withdrawing halogens (chlorine and fluorine) and an electron-donating methyl group, makes it a molecule of interest for researchers in medicinal chemistry and materials science. The specific arrangement of these substituents dictates the molecule's electronic properties, reactivity, and potential biological activity. Therefore, its unambiguous identification is paramount.

This technical guide provides a comprehensive, in-depth analysis of the expected spectroscopic data for this compound. As a Senior Application Scientist, the aim is not merely to present data but to provide a predictive framework grounded in fundamental principles and validated by data from analogous compounds. This guide is designed for researchers, scientists, and drug development professionals who require a thorough understanding of how to characterize this and similar molecules. We will delve into the expected outcomes from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS), explaining the causal relationships between the molecular structure and the resulting spectra.

Molecular Structure and Electronic Effects

The foundation of any spectroscopic analysis lies in a clear understanding of the molecule's structure and the interplay of its functional groups.

Caption: Molecular structure of this compound.

The substituents on the benzene ring exert significant electronic effects that are crucial for interpreting the spectroscopic data:

-

Carboxylic Acid (-COOH): A meta-directing, deactivating group due to its electron-withdrawing resonance and inductive effects.

-

Fluorine (-F): An ortho, para-directing, deactivating group. It is highly electronegative (strong -I effect) but also capable of donating electron density through resonance (+R effect).

-

Chlorine (-Cl): Similar to fluorine, it is an ortho, para-directing, deactivating group with a strong -I effect and a weaker +R effect.

-

Methyl (-CH₃): An ortho, para-directing, activating group due to its electron-donating inductive effect (+I) and hyperconjugation.

These competing effects create a unique electronic environment for each atom, which will be reflected in the spectroscopic data.

Infrared (IR) Spectroscopy

Theoretical Principles: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds.[1] The frequency of the absorbed radiation corresponds to the vibrational frequency of a specific bond or functional group. This makes IR spectroscopy an excellent tool for identifying the functional groups present in a molecule.[1]

Predicted IR Spectrum: The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the carboxylic acid group. Due to hydrogen bonding, carboxylic acids typically exist as dimers in the solid state, which influences the position and shape of the O-H and C=O stretching bands.[2]

Table 1: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Rationale and Comments |

| 2500-3300 | Broad, Strong | O-H stretch (carboxylic acid dimer) | This very broad band is a hallmark of a hydrogen-bonded carboxylic acid and often overlaps with C-H stretching frequencies.[2][3] |

| ~2950-3050 | Medium, Sharp | C-H stretch (aromatic and methyl) | These sharp peaks will be superimposed on the broad O-H band.[2] |

| 1680-1710 | Strong, Sharp | C=O stretch (conjugated carboxylic acid) | Conjugation with the aromatic ring lowers the frequency compared to a saturated carboxylic acid. The presence of electron-withdrawing halogens may slightly increase this frequency.[4][5] |

| ~1600, ~1475 | Medium-Weak | C=C stretch (aromatic ring) | These bands are characteristic of the benzene ring. |

| 1210-1320 | Strong | C-O stretch (carboxylic acid) | This band is coupled with the O-H in-plane bend.[5] |

| ~1100-1200 | Strong | C-F stretch | The exact position can vary, but a strong absorption is expected for the aryl-fluorine bond. |

| ~700-800 | Strong | C-Cl stretch | A strong absorption is characteristic of the aryl-chlorine bond. |

| ~920 | Broad, Medium | O-H bend (out-of-plane, dimer) | Another characteristic, broad absorption for a carboxylic acid dimer.[5] |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

ATR is a common and simple method for acquiring IR spectra of solid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound sample onto the center of the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to press the sample firmly and evenly against the crystal. Consistent pressure is key for reproducible results.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, release the pressure clamp, remove the sample, and clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

Data Interpretation: The presence of a very broad band from 2500-3300 cm⁻¹ and a strong, sharp peak around 1700 cm⁻¹ would be the primary confirmation of the carboxylic acid functionality. Strong bands in the lower frequency "fingerprint" region would support the presence of C-F and C-Cl bonds.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule by probing the magnetic properties of atomic nuclei (¹H and ¹³C).[6]

¹H NMR Spectroscopy

Theoretical Principles: ¹H NMR provides information on the number of different types of protons in a molecule, the electronic environment of each proton (chemical shift), the number of protons of each type (integration), and the number of neighboring protons (spin-spin splitting).[7]

Predicted ¹H NMR Spectrum: The aromatic region will show two distinct signals, and the aliphatic region will show one signal for the methyl group. The chemical shifts are influenced by the electronic effects of the substituents.

Sources

- 1. openaccessjournals.com [openaccessjournals.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. echemi.com [echemi.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. Chemical compound - Spectroscopy, Organic, Analysis | Britannica [britannica.com]

- 7. Khan Academy [khanacademy.org]

An In-depth Technical Guide to the NMR Spectral Analysis of 3-Chloro-2-fluoro-4-methylbenzoic acid

This technical guide provides a comprehensive analysis of the predicted Nuclear Magnetic Resonance (NMR) spectroscopic data for 3-chloro-2-fluoro-4-methylbenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of ¹H, ¹³C, and ¹⁹F NMR spectra, underpinned by established principles of NMR spectroscopy. Furthermore, it outlines a robust experimental protocol for the acquisition of such data, ensuring scientific integrity and reproducibility.

Introduction: The Crucial Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules.[1] For a substituted aromatic compound like this compound, NMR provides critical information regarding the electronic environment of each atom, the connectivity between atoms, and the spatial arrangement of substituents on the benzene ring. The presence of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F allows for a multi-faceted analysis, offering a detailed molecular fingerprint that is invaluable for chemical synthesis, drug discovery, and materials science.

The unique substitution pattern of this compound, featuring both electron-withdrawing (chloro and fluoro) and electron-donating (methyl) groups, presents an interesting case for NMR analysis. The interplay of these substituents significantly influences the chemical shifts and coupling constants, providing a rich dataset for interpretation.

Predicted NMR Data for this compound

Predicted ¹H NMR Data

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons, the methyl protons, and the carboxylic acid proton. The aromatic region, typically between 6.5 and 8.5 ppm, will be particularly informative.[4][5]

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~11-13 | Singlet (broad) | - | 1H | COOH |

| ~7.9 - 8.1 | Doublet of doublets | ~8.0, ~1.5 | 1H | H-6 |

| ~7.2 - 7.4 | Doublet | ~8.0 | 1H | H-5 |

| ~2.4 | Singlet | - | 3H | CH₃ |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. Aromatic carbons typically resonate in the 120-150 ppm range.[4][6] The presence of the fluorine atom will induce C-F coupling, which can be observed in the ¹³C spectrum.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~165-170 | C=O |

| ~158-162 (d, ¹JCF ≈ 250 Hz) | C-2 |

| ~138-142 | C-4 |

| ~133-137 | C-6 |

| ~130-134 | C-1 |

| ~125-129 (d, ²JCF ≈ 20 Hz) | C-3 |

| ~120-124 (d, ³JCF ≈ 5 Hz) | C-5 |

| ~20-22 | CH₃ |

Predicted ¹⁹F NMR Data

¹⁹F NMR is a highly sensitive technique that provides information about the fluorine atom's environment.[7] The chemical shift of the fluorine atom in an aromatic system is influenced by the nature and position of other substituents.

Table 3: Predicted ¹⁹F NMR Data for this compound (vs. CFCl₃)

| Chemical Shift (δ, ppm) | Multiplicity |

| ~ -110 to -130 | Multiplet |

In-depth Spectral Interpretation

A thorough analysis of the predicted NMR data allows for the unambiguous assignment of each signal to its corresponding nucleus within the molecule.

¹H NMR Spectrum Analysis

-

Carboxylic Acid Proton (COOH): A broad singlet is expected in the downfield region (11-13 ppm) due to the acidic nature of this proton and its exchange with trace amounts of water.

-

Aromatic Protons (H-5 and H-6): The two aromatic protons are not chemically equivalent and will appear as distinct signals. H-6 is expected to be a doublet of doublets due to coupling with H-5 (ortho coupling, J ≈ 8.0 Hz) and a smaller long-range coupling with the fluorine atom (meta coupling, J ≈ 1.5 Hz). H-5 will likely appear as a doublet due to ortho coupling with H-6. The electron-withdrawing nature of the adjacent carboxylic acid group will shift the H-6 signal further downfield compared to H-5.

-

Methyl Protons (CH₃): The three protons of the methyl group are equivalent and will appear as a sharp singlet around 2.4 ppm.

¹³C NMR Spectrum Analysis

-

Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon is expected to resonate at the most downfield position (~165-170 ppm).

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents.

-

C-2 (bearing Fluorine): This carbon will show a large one-bond coupling to the fluorine atom (¹JCF ≈ 250 Hz) and will be significantly deshielded.

-

C-3 (bearing Chlorine): This carbon will experience a two-bond coupling to the fluorine atom (²JCF ≈ 20 Hz).

-

C-1, C-4, C-5, C-6: The remaining aromatic carbons will have distinct chemical shifts based on their positions relative to the substituents. The carbon attached to the electron-donating methyl group (C-4) will be more shielded compared to the others.

-

¹⁹F NMR Spectrum Analysis

The ¹⁹F NMR spectrum is predicted to show a single multiplet. The multiplicity will arise from coupling to the adjacent aromatic protons (H-2 and H-6). The chemical shift will be in the typical range for an aryl fluoride.[8][9]

Visualizing Molecular Structure and NMR Workflow

Diagrams are essential for visualizing complex information. The following sections provide Graphviz diagrams for the molecular structure and a typical NMR experimental workflow.

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Experimental Workflow for NMR Analysis

Sources

- 1. Interpreting | OpenOChem Learn [learn.openochem.org]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. amherst.edu [amherst.edu]

- 6. researchgate.net [researchgate.net]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. 19F [nmr.chem.ucsb.edu]

- 9. colorado.edu [colorado.edu]

An In-Depth Technical Guide to the Solubility of 3-Chloro-2-fluoro-4-methylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility profile of 3-Chloro-2-fluoro-4-methylbenzoic acid, a substituted benzoic acid derivative of interest in medicinal chemistry. In the absence of extensive empirical data for this specific molecule, this document establishes a robust theoretical framework for predicting its solubility based on its structural attributes and the well-documented behavior of related benzoic acid analogs. Furthermore, it offers detailed, field-proven experimental protocols for the precise determination of its solubility in various solvent systems, empowering researchers to generate reliable data for drug development pipelines.

Introduction: The Critical Role of Solubility in Drug Discovery

In the realm of pharmaceutical sciences, the journey of a potential drug candidate from a laboratory curiosity to a clinical reality is fraught with challenges. Among the most fundamental of these is ensuring adequate aqueous solubility. Poor solubility can lead to low dissolution rates, erratic absorption, and insufficient bioavailability, ultimately culminating in suboptimal therapeutic outcomes or even project termination. Consequently, a thorough understanding and empirical determination of a compound's solubility are indispensable early-stage activities in the drug development process.

This guide focuses on this compound, a molecule whose structural complexity—featuring a carboxylic acid group, a halogenated aromatic ring, and a methyl substituent—suggests a nuanced solubility profile. This document will first deconstruct the molecule's physicochemical properties to predict its behavior in different solvent environments. Subsequently, it will provide detailed methodologies for the experimental validation of these predictions, ensuring a rigorous and scientifically sound approach to characterization.

Physicochemical Profile of this compound

A foundational understanding of a molecule's intrinsic properties is paramount to predicting its solubility. The key physicochemical parameters for this compound are summarized below.

| Property | Value/Prediction | Source |

| Molecular Formula | C₈H₆ClFO₂ | [1] |

| Molecular Weight | 188.58 g/mol | [1] |

| Physical Form | Solid | [1] |

| Predicted pKa | ~3.5 - 4.0 | Expert Estimation |

| Predicted logP | ~2.5 - 3.0 | Expert Estimation |

Causality Behind the Predictions:

-

pKa: The carboxylic acid group is the primary acidic functional group. The presence of electron-withdrawing groups (chloro and fluoro) on the aromatic ring is expected to increase the acidity (lower the pKa) compared to benzoic acid (pKa ≈ 4.2). The "ortho effect" of the 2-fluoro substituent may further enhance acidity through steric and electronic effects.[2][3]

-

logP (Octanol-Water Partition Coefficient): The aromatic ring and the chloro and methyl substituents contribute to the lipophilicity of the molecule. While the carboxylic acid group is polar, the overall molecule is expected to have a moderate to high logP, suggesting a preference for non-polar environments.

Predicted Solubility Profile

Based on the principle of "like dissolves like," we can predict the relative solubility of this compound in a range of common solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low in Water; Moderate in Alcohols | The carboxylic acid group can engage in hydrogen bonding with protic solvents. However, the largely non-polar aromatic backbone will limit aqueous solubility. Solubility in alcohols is expected to be better than in water due to the organic nature of the alcohol.[4][5] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents can act as hydrogen bond acceptors for the carboxylic acid proton and can effectively solvate the aromatic ring. |

| Non-Polar | Hexane, Toluene | Low to Moderate | The non-polar aromatic character of the molecule will favor interaction with non-polar solvents. However, the polar carboxylic acid group will limit extensive solubility. |

| Aqueous Base | 5% Sodium Bicarbonate, 5% Sodium Hydroxide | High | The acidic carboxylic acid will react with a base to form a highly polar and water-soluble carboxylate salt. This is a key characteristic of carboxylic acids. |

| Aqueous Acid | 5% Hydrochloric Acid | Low | The compound is acidic and will not be protonated further in an acidic solution. Its intrinsic low aqueous solubility is expected to persist. |

Experimental Determination of Solubility

Theoretical predictions provide a valuable starting point, but empirical data is the gold standard in pharmaceutical development. The following section details robust protocols for determining the solubility of this compound.

The Shake-Flask Method: A Gold Standard Protocol

The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.

Workflow for the Shake-Flask Method

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Step-by-Step Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a precise volume of the desired solvent. The excess solid is crucial to ensure that equilibrium is reached from a state of saturation.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature to permit the undissolved solid to sediment.

-